molecular formula C25H20N2O6S B3016560 N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide CAS No. 300568-18-7

N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide

Numéro de catalogue B3016560
Numéro CAS: 300568-18-7
Poids moléculaire: 476.5
Clé InChI: XMKNWHXHNPQMSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1970s, but its anti-tumor activity was not discovered until the 1990s. Since then, DMXAA has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

Comprehensive Analysis of N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide Applications

Anticancer Research

N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide: has garnered attention for its potential as an anticancer agent. Its structure, which includes an anthracene moiety known for DNA intercalation, suggests it could inhibit cancer cell proliferation and induce apoptosis in tumor cells. This compound could be pivotal in the development of new chemotherapeutic drugs.

Antioxidant Properties

The compound’s molecular structure indicates a potential for scavenging free radicals, making it a candidate for antioxidant applications. Its efficacy in this role could be explored to protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Anti-inflammatory Applications

Due to the presence of the morpholine-sulfonyl group, this compound may exhibit anti-inflammatory properties. It could be investigated for use in treating chronic inflammatory diseases, such as rheumatoid arthritis, by modulating inflammatory pathways.

Lipid Regulation

Related compounds have shown effects on plasma lipid profiles, suggesting that N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide might also possess hypolipidemic activity. This could lead to its application in managing conditions like hyperlipidemia and atherosclerosis .

Cardiovascular Protection

The antihyperlipidemic potential of similar compounds indicates a possible role for this compound in cardiovascular protection. Its ability to modulate lipid levels could contribute to preventing atherosclerosis and related cardiovascular diseases .

Drug Discovery and Development

This compound’s unique structure makes it a valuable scaffold in drug discovery. Researchers could modify its functional groups to create derivatives with enhanced or targeted therapeutic properties for various diseases.

Material Science

The anthracene core of the compound suggests potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its conjugated system and light-absorbing properties.

Computational Drug Repurposing

Computational studies could explore the repurposing of this compound against emerging diseases. For instance, similar structures have been computationally analyzed for their ability to inhibit viruses, which could be a starting point for this compound’s application in antiviral research .

Propriétés

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c28-23-18-4-1-2-5-19(18)24(29)22-20(23)6-3-7-21(22)26-25(30)16-8-10-17(11-9-16)34(31,32)27-12-14-33-15-13-27/h1-11H,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKNWHXHNPQMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.